N'-{2-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]ACETYL}PYRIDINE-3-CARBOHYDRAZIDE
Description
N’-{2-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]ACETYL}PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones and thiazolidines This compound is characterized by its unique structure, which includes a thiazolidine ring, a pyridine ring, and a hydrazide group
Properties
IUPAC Name |
N'-[2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S/c23-15(20-21-16(24)13-7-4-8-19-10-13)11-22-17(25)14(27-18(22)26)9-12-5-2-1-3-6-12/h1-10H,11H2,(H,20,23)(H,21,24)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRUSPVIPZLLDT-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]ACETYL}PYRIDINE-3-CARBOHYDRAZIDE typically involves a multi-step process. One common method involves the condensation of 3-nicotinohydrazide with a carbonyl compound, followed by cyclization to form the thiazolidine ring. The reaction is usually carried out in methanol under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N’-{2-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]ACETYL}PYRIDINE-3-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide and thiazolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted thiazolidine and pyridine derivatives .
Scientific Research Applications
N’-{2-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]ACETYL}PYRIDINE-3-CARBOHYDRAZIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which can have enhanced biological properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-{2-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]ACETYL}PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can disrupt biological processes. Additionally, its hydrazone and thiazolidine moieties can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N’-{2-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]ACETYL}PYRIDINE-4-CARBOHYDRAZIDE: A closely related compound with similar structural features.
N-{2-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]ETHYL}-1-(4-FLUOROPHENYL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE: Another derivative with additional functional groups that enhance its biological activity.
Uniqueness
What sets N’-{2-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]ACETYL}PYRIDINE-3-CARBOHYDRAZIDE apart is its unique combination of a thiazolidine ring, a pyridine ring, and a hydrazide group. This structure allows for versatile chemical reactivity and the potential to form stable metal complexes, making it a valuable compound in various scientific fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
